Methyl 3-(4-nitro-1'H-1,4'-bipyrazol-1'-yl)propanoate
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Overview
Description
Methyl 3-(4-nitro-1’H-1,4’-bipyrazol-1’-yl)propanoate is a compound that belongs to the class of bipyrazole derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields, including chemistry, biology, and materials science. The presence of the nitro group and the bipyrazole moiety in its structure makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-nitro-1’H-1,4’-bipyrazol-1’-yl)propanoate typically involves the reaction of 4-nitro-1H-pyrazole with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques, such as column chromatography and recrystallization, ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-nitro-1’H-1,4’-bipyrazol-1’-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized forms.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted bipyrazole derivatives.
Scientific Research Applications
Methyl 3-(4-nitro-1’H-1,4’-bipyrazol-1’-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials, such as energetic materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 3-(4-nitro-1’H-1,4’-bipyrazol-1’-yl)propanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bipyrazole moiety can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: Another bipyrazole derivative with similar structural features but different functional groups.
3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: A nitrogen-rich energetic material with similar pyrazole moiety.
Uniqueness
Methyl 3-(4-nitro-1’H-1,4’-bipyrazol-1’-yl)propanoate is unique due to its specific combination of the nitro group and the bipyrazole moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11N5O4 |
---|---|
Molecular Weight |
265.23 g/mol |
IUPAC Name |
methyl 3-[4-(4-nitropyrazol-1-yl)pyrazol-1-yl]propanoate |
InChI |
InChI=1S/C10H11N5O4/c1-19-10(16)2-3-13-6-8(4-11-13)14-7-9(5-12-14)15(17)18/h4-7H,2-3H2,1H3 |
InChI Key |
TZAAZEWZOVXJQN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN1C=C(C=N1)N2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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